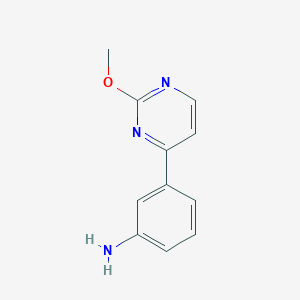
3-(2-Methoxypyrimidin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives like 3-(2-Methoxypyrimidin-4-yl)aniline has been the subject of numerous studies . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods involve the use of ZnCl2-catalyzed three-component coupling reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to an aniline group via a methoxy group. The InChI code for this compound is 1S/C11H11N3O/c1-15-11-13-6-5-10(14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 201.23 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization of Azo Dyes
A study by Yazdanbakhsh et al. (2012) focused on synthesizing a number of new azo disperse dyes by coupling 4,6-dihydroxypyrimidine with diazonium salts derived from 4-methoxy aniline among others. The spectroscopic data of these dyes were measured, and their antimicrobial activity was examined, indicating potential applications in the development of antimicrobial dyes for various industrial applications (Yazdanbakhsh et al., 2012).
Molecular Docking and QSAR Studies
Caballero et al. (2011) performed docking and quantitative structure–activity relationship (QSAR) studies for derivatives including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and others as c-Met kinase inhibitors. This research highlights the potential of these compounds in the development of targeted cancer therapies by inhibiting specific kinases involved in cancer progression (Caballero et al., 2011).
Antifolate Antitumor Studies
Huang et al. (2003) synthesized a series of non-classical antifolates, including derivatives with pyrimidine rings, and evaluated their cytotoxicity against various human tumors. This research suggests the role of such compounds in the development of new antitumor drugs by targeting folate metabolic pathways (Huang et al., 2003).
Supercapacitor Applications
Basnayaka et al. (2013) discussed a comparative study of nanocomposite materials based on graphene and derivatives of polyaniline, including 'methoxy' aniline for supercapacitor applications. This research underlines the potential of such compounds in enhancing the performance of supercapacitors, a critical component for energy storage technologies (Basnayaka et al., 2013).
Antimicrobial Activity of Schiff-base Ligands
Facile synthesis methods for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which showed significant antibacterial and antifungal activity, were reported by Banoji et al. (2022). This suggests the application of such compounds in developing new antimicrobial agents (Banoji et al., 2022).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(2-methoxypyrimidin-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-13-6-5-10(14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHVGDLXWRUOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-2-methoxybenzene-1-sulfonamide](/img/structure/B2666676.png)
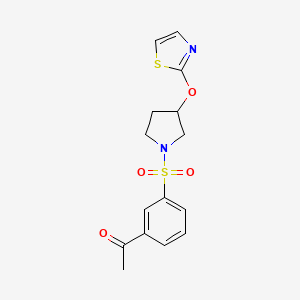
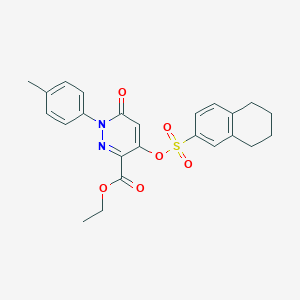

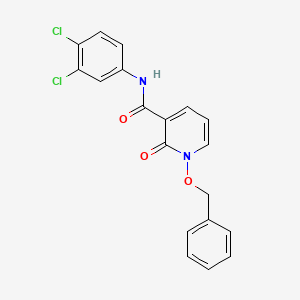
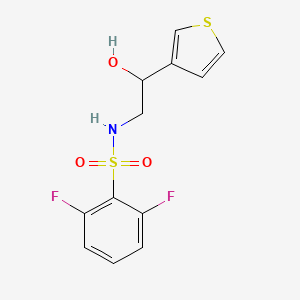

![[(2S,3S)-4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/no-structure.png)
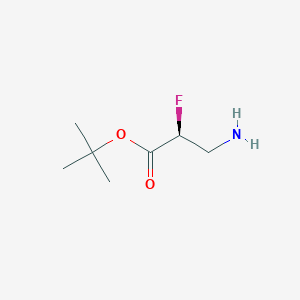
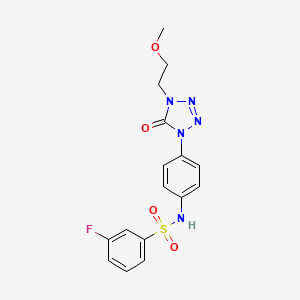
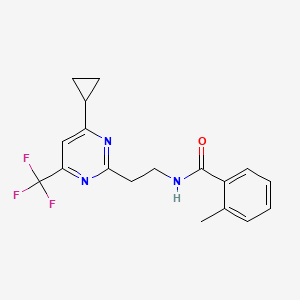
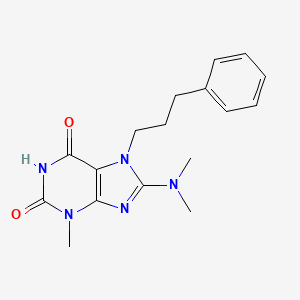
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2666697.png)
